1-(2-Cyanoacetyl)piperidine-4-carboxylic acid
Overview
Description
“1-(2-Cyanoacetyl)piperidine-4-carboxylic acid” is a chemical compound with the empirical formula C9H14N2O2 and a molecular weight of 182.22 . It is a derivative of piperidine .
Molecular Structure Analysis
The molecular structure of “1-(2-Cyanoacetyl)piperidine-4-carboxylic acid” consists of a piperidine ring with a cyanoacetyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Cyanoacetyl)piperidine-4-carboxylic acid” are not fully detailed in the available sources. It is known to be a solid .Scientific Research Applications
Synthesis and Characterization
1-(2-Cyanoacetyl)piperidine-4-carboxylic acid plays a crucial role in synthetic chemistry, serving as an intermediate in the synthesis of diverse chemical entities. For instance, its derivatives have been synthesized for studying cardiovascular activity and electrochemical oxidation, highlighting its importance in creating compounds with potential therapeutic benefits (Krauze et al., 2004). Similarly, its applications in the efficient synthesis of 4,4‐disubstituted piperidines demonstrate its utility in generating structures relevant to drug discovery and development (Ralbovsky et al., 2005).
Material Science and Catalysis
In the realm of material science, 1-(2-Cyanoacetyl)piperidine-4-carboxylic acid derivatives have been utilized for the functionalization of magnetic nanoparticles. These functionalized nanoparticles have shown promise as reusable catalysts for the synthesis of organic compounds, indicating the material's utility in enhancing the efficiency and sustainability of chemical synthesis processes (Ghorbani-Choghamarani & Azadi, 2015).
Medicinal Chemistry and Drug Discovery
The compound's derivatives have been investigated for their potential as anticancer agents, highlighting the role of 1-(2-Cyanoacetyl)piperidine-4-carboxylic acid in the discovery of new therapeutic agents. Specifically, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been evaluated, showing promise in anticancer activity and necessitating further studies for therapeutic application (Rehman et al., 2018).
Chemical Synthesis and Pharmacology
Further, its application in the synthesis of vasodilation properties and selective inhibitors for matrix metalloproteinases underscores its versatility in medicinal chemistry, providing a foundation for the development of drugs with specific pharmacological activities (Girgis et al., 2008); (Pikul et al., 2001).
Safety and Hazards
properties
IUPAC Name |
1-(2-cyanoacetyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-4-1-8(12)11-5-2-7(3-6-11)9(13)14/h7H,1-3,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGAMKFCXTUNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoacetyl)piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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